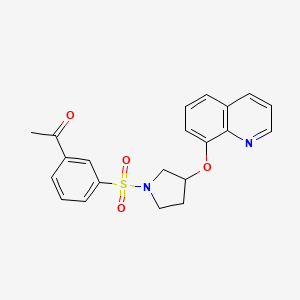

1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-15(24)17-6-2-8-19(13-17)28(25,26)23-12-10-18(14-23)27-20-9-3-5-16-7-4-11-22-21(16)20/h2-9,11,13,18H,10,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQZYSOKWUILIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, including the formation of the quinoline and pyrrolidine rings, followed by their functionalization and coupling. One common approach is to start with the quinoline derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce sulfide derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 15 | 56 |

| PC-3 | 15 | 44 |

| MRC-5 | 15 | >82 |

These results indicate that the compound may serve as a promising anticancer agent, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinoline derivatives are known for their antibacterial and antifungal activities. For instance, compounds similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria in various studies.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Anticancer Activity : A study evaluated the effects of quinoline-based compounds on breast cancer cell lines, revealing that modifications to the quinoline structure significantly enhanced cytotoxicity.

- Antimicrobial Testing : Research on related compounds demonstrated broad-spectrum antimicrobial activity, suggesting that structural variations can optimize efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with protein targets, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Polarity and Solubility

- The target compound’s quinoline-pyrrolidine-sulfonyl architecture enhances polarity compared to simpler analogs like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol . The ethanone group further increases hydrophilicity, suggesting improved aqueous solubility over purely aromatic sulfonides.

Biological Activity

1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety linked to a pyrrolidine ring through a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 356.44 g/mol. The presence of various functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, compounds containing quinoline and pyrrolidine structures have been shown to exhibit:

- Antimicrobial Activity : Many quinoline derivatives demonstrate significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting pathways involved in cell growth and apoptosis.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Anticancer Activity

A study evaluated the anticancer potential of quinoline derivatives, including those structurally related to this compound. The results showed significant inhibition of cell growth in various cancer lines, with IC50 values ranging from 1.9 to 2.3 µg/mL for specific derivatives compared to standard treatments like doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline-based compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the role of the sulfonamide group in enhancing the antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : The synthesis involves two key steps:

Sulfonation : Introduce the sulfonyl group to the pyrrolidine ring using sulfonating agents (e.g., sulfur trioxide complexes) under anhydrous conditions.

Acylation : Employ Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to attach the ethanone group to the aromatic ring .

- Optimization : Adjust reaction temperature (0–25°C for sulfonation; 50–80°C for acylation), catalyst loading (1–2 eq. AlCl₃), and solvent polarity (dichloromethane or nitrobenzene) to improve yield and purity. Monitor intermediates via TLC or HPLC .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Waste Disposal : Segregate waste and collaborate with certified agencies for incineration or chemical neutralization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify quinoline, pyrrolidine, and sulfonyl group connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : Resolve crystal packing and stereochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) when characterizing this compound?

- Validation Strategies :

Repeat Experiments : Confirm reproducibility under identical conditions.

Cross-Technique Correlation : Compare NMR data with computational predictions (DFT calculations) and IR spectroscopy for functional group validation .

Impurity Profiling : Use HPLC-MS to identify byproducts from incomplete sulfonation or acylation .

- Case Study : A 2024 study on analogous sulfonamides reported inconsistent NOE effects in NMR due to rotational isomerism; variable-temperature NMR resolved this .

Q. What experimental strategies can mitigate potential degradation of the compound during prolonged studies?

- Stabilization Protocols :

- Temperature Control : Store samples at –20°C and avoid prolonged exposure to light or humidity .

- Matrix Stabilization : For biological assays, add antioxidants (e.g., BHT) or use inert atmospheres (N₂) to reduce oxidative degradation .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Electronic Effects :

- Quinoline Core : The electron-deficient quinoline ring directs electrophilic substitutions to the 5- and 7-positions, enabling Suzuki-Miyaura couplings with aryl boronic acids .

- Sulfonyl Group : Withdraws electron density, enhancing the electrophilicity of the adjacent phenyl ring for nucleophilic aromatic substitutions .

- Experimental Design : Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactive sites, followed by kinetic studies under varying Pd catalyst loads (0.5–5 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.